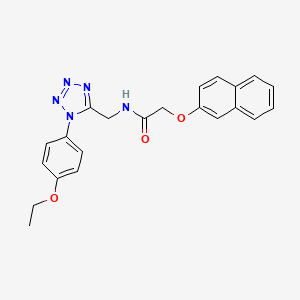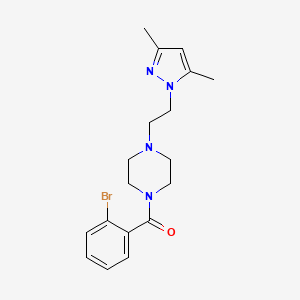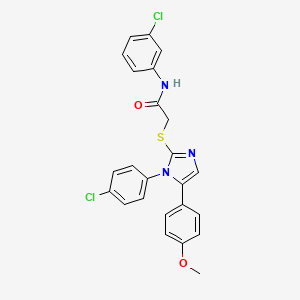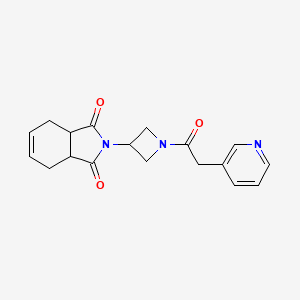
Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate
Übersicht
Beschreibung
Tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate is a chemical compound with the CAS Number: 622386-08-7 . It has a molecular weight of 343.22 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is tert-butyl 4- (5-bromo-2-pyrazinyl)-1-piperazinecarboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis Techniques : Research has developed methods for synthesizing related piperazine derivatives, highlighting the importance of these compounds in chemical synthesis. For example, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate involves a condensation reaction, characterized by spectroscopic evidences and single crystal XRD data, indicating its potential as a building block for further chemical reactions (Sanjeevarayappa et al., 2015).
- Crystal Structures : Studies have also focused on the crystal structures of piperazine derivatives, providing insights into their molecular conformations and potential for interaction with other molecules. For instance, the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate has been reported, offering a foundation for understanding its reactivity and application in synthesis processes (Mamat et al., 2012).
Biological Evaluation
- Pharmacological Properties : Some studies have explored the binding affinities of piperazine derivatives to various receptors, suggesting their utility in developing pharmaceutical agents. For instance, compounds structurally related to tert-butyl 4-(5-bromopyrazin-2-YL)piperazine-1-carboxylate have been synthesized and screened for D2 and 5-HT1A receptors binding affinities, revealing their potential in designing drugs with dual receptor targets (Ullah, 2014).
Molecular Structure Analysis
- Conformational Analysis : Detailed conformational analysis of piperazine derivatives, including X-ray diffraction studies and DFT calculations, has been conducted to understand the stability and molecular conformations of these compounds. This research is critical for predicting the behavior of these molecules in various chemical environments and for designing molecules with desired properties (Yang et al., 2021).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSDHRPQGUJQLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CN=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622386-08-7 | |
| Record name | tert-butyl 4-(5-bromopyrazin-2-yl)piperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-3-[4-[(4-bromophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2926135.png)


![4-[2-(4-Benzylpiperidin-1-yl)-2-oxoethoxy]-3-methoxybenzaldehyde](/img/structure/B2926139.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-carboxamide](/img/structure/B2926141.png)

![Benzofuran-2-yl(4-(4-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2926144.png)
![5-chloro-2-methoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2926146.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one](/img/structure/B2926149.png)
![[2-(3,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2926150.png)
![6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B2926152.png)

